molecular formula C40H65N13O7 B14267749 N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-D-tryptophyl-L-isoleucyl-L-leucine CAS No. 163077-91-6

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-D-tryptophyl-L-isoleucyl-L-leucine

Cat. No.: B14267749
CAS No.: 163077-91-6
M. Wt: 840.0 g/mol
InChI Key: SSPLLCIGJLFBJV-FNVFWIPQSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-D-tryptophyl-L-isoleucyl-L-leucine is a complex peptide compound It is characterized by the presence of multiple amino acids, including L-ornithine, L-proline, D-tryptophan, L-isoleucine, and L-leucine

Preparation Methods

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-D-tryptophyl-L-isoleucyl-L-leucine involves multiple steps, typically starting with the protection of functional groups on the amino acids to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation reactions, often facilitated by coupling reagents such as carbodiimides. The reaction conditions must be carefully controlled to ensure the correct sequence and structure of the peptide. Industrial production methods may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides.

Chemical Reactions Analysis

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-D-tryptophyl-L-isoleucyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized tryptophan derivatives.

    Reduction: Reduction reactions can target the disulfide bonds if present, leading to the formation of thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the properties of the peptide. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-D-tryptophyl-L-isoleucyl-L-leucine has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.

    Biology: It can be used to investigate protein-protein interactions and the role of specific amino acid sequences in biological processes.

    Medicine: This compound has potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.

    Industry: It can be used in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-D-tryptophyl-L-isoleucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the peptide.

Comparison with Similar Compounds

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-D-tryptophyl-L-isoleucyl-L-leucine can be compared with other similar peptide compounds, such as:

These compounds share similar structural features but differ in their amino acid sequences, leading to variations in their biological activity and potential applications. The uniqueness of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-D-tryptophyl-L-isoleucyl-L-leucine lies in its specific sequence and the resulting properties.

Properties

CAS No.

163077-91-6

Molecular Formula

C40H65N13O7

Molecular Weight

840.0 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C40H65N13O7/c1-5-23(4)32(36(57)51-30(38(59)60)19-22(2)3)52-34(55)29(20-24-21-48-27-13-7-6-11-25(24)27)50-35(56)31-15-10-18-53(31)37(58)28(14-9-17-47-40(44)45)49-33(54)26(41)12-8-16-46-39(42)43/h6-7,11,13,21-23,26,28-32,48H,5,8-10,12,14-20,41H2,1-4H3,(H,49,54)(H,50,56)(H,51,57)(H,52,55)(H,59,60)(H4,42,43,46)(H4,44,45,47)/t23-,26-,28-,29+,30-,31-,32-/m0/s1

InChI Key

SSPLLCIGJLFBJV-FNVFWIPQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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